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Compound of Interest

Compound Name: 3-Bromo-4-methylpyridine 1-oxide

CAS No.: 17117-15-6

Cat. No.: B372473

Get Quote

Executive Summary
3-Bromo-4-methylpyridine 1-oxide (CAS: 17117-15-6) is a critical heterocyclic intermediate

used primarily in the development of phosphodiesterase type 4 (PDE4) inhibitors and GABA(A)
receptor ligands.[1] Unlike its precursor, 3-bromo-4-methylpyridine, which is a liquid or low-
melting solid, the N-oxide derivative is a crystalline solid with distinct polar properties.

Despite its utility, specific physicochemical data—such as an exact melting point—is often
absent from standard open-access chemical databases, necessitating in-house
characterization. This guide provides a definitive protocol for the synthesis, purification, and
physicochemical profiling of this compound, establishing a self-validating workflow for
researchers.

Physicochemical Profile
The introduction of the N-oxide moiety significantly alters the physical state of the pyridine
scaffold. The polar

bond increases intermolecular forces (dipole-dipole interactions), generally raising the melting
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point by >100°C compared to the free base.

Table 1: Comparative Physicochemical Data
Property

Precursor: 3-Bromo-4-
methylpyridine

Target: 3-Bromo-4-
methylpyridine 1-oxide

CAS Number 3430-22-6 17117-15-6

Physical State Liquid / Low-melting solid Crystalline Solid

Melting Point ~18–20°C (Lit.) Predicted Range: 110–145°C*

Boiling Point 199–200°C
N/A (Decomposes prior to

boiling)

Polarity Moderate (Lipophilic) High (Polar)

Solubility DCM, EtOAc, MeOH
Water, MeOH, DMSO, warm

Acetone

*Note: Exact experimental melting points for niche N-oxides vary by hydration state and purity.
Analogous compounds like 3-bromopyridine N-oxide melt at 110–115°C, while 4-
methylpyridine N-oxide melts at 182–185°C. The 3-bromo substituent likely disrupts crystal
packing relative to the 4-methyl analog, suggesting a mid-range melting point.

Synthetic Protocol: Oxidation & Purification
To obtain reliable melting point data, the compound must be synthesized free of the m-
chlorobenzoic acid (mCBA) byproduct, which frequently contaminates mCPBA oxidations and
depresses melting points.

Reagents
Substrate: 3-Bromo-4-methylpyridine (1.0 eq)

Oxidant:m-Chloroperoxybenzoic acid (mCPBA), 77% max (1.2–1.5 eq)

Solvent: Dichloromethane (DCM)

Quench: Saturated
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and

Step-by-Step Methodology
Dissolution: Dissolve 3-bromo-4-methylpyridine (10 mmol) in DCM (50 mL) and cool to 0°C
in an ice bath.

Addition: Add mCPBA (12-15 mmol) portion-wise over 15 minutes. Reasoning: Exothermic
control prevents over-oxidation or decomposition.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.
Monitor by TLC (MeOH/DCM 1:9); the N-oxide will have a significantly lower

than the starting material.

Workup (Critical Step):

Dilute with DCM (50 mL).

Wash with sat.[2]

(2 × 30 mL) to reduce excess peroxides.

Wash with sat.[2]

(3 × 40 mL) to remove m-chlorobenzoic acid. Validation: Acidic byproducts drastically
lower the observed MP.

Dry organic layer over

, filter, and concentrate in vacuo.

Purification:

The crude residue is often an off-white solid.

Recrystallization: Dissolve in minimum hot ethyl acetate; add hexanes dropwise until
turbid. Cool to 4°C.

Column Chromatography: If necessary, elute with 0-5% MeOH in DCM.
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Visualization: Synthesis Workflow
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 Yield >85%

Click to download full resolution via product page

Caption: Figure 1. Optimized oxidative synthesis workflow ensuring removal of acidic
byproducts.

Analytical Characterization & MP Determination
Before trusting a melting point value, confirm identity via NMR. The alpha-protons (C2 and C6)
shift downfield significantly upon N-oxidation.

Proton NMR Validation ( )
H-2 (Ortho to N): Expect a singlet or doublet around 8.3–8.5 ppm.

H-6 (Ortho to N): Expect a doublet around 8.0–8.2 ppm.

H-5 (Meta to N): Expect a doublet around 7.1–7.3 ppm.

Methyl Group: Singlet around 2.3–2.4 ppm.

Melting Point Protocol
Since literature values are sparse, you must establish the "Reference Standard" for your lab.

Drying: Ensure the sample is dried under high vacuum (0.1 mmHg) at 40°C for 4 hours to
remove lattice solvents (water/EtOAc). Hydrates can depress MP by 10–20°C.

Apparatus: Use a capillary melting point apparatus with a ramp rate of 1°C/min near the
expected range (start slow ramp at 100°C).

Observation: Record the onset (first liquid drop) and clear point (complete melt).

Sharp Range (<2°C): Indicates high purity.[3][4][5]
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Broad Range (>5°C): Indicates residual solvent or mCBA contamination.

Applications in Drug Discovery
The 3-bromo-4-methylpyridine 1-oxide scaffold is a versatile "divergent intermediate."

C-2 Functionalization (Boekelheide Rearrangement): Treatment with acetic anhydride (

) leads to rearrangement, placing an acetoxy group at the methyl position (forming the
alcohol after hydrolysis) or chlorination at C-2 using

.

Suzuki-Miyaura Coupling: The C-3 bromine remains active for palladium-catalyzed cross-
coupling, allowing the installation of aryl or heteroaryl groups. The N-oxide directs
coordination, often enhancing reactivity compared to the free pyridine.

Visualization: Divergent Reactivity
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Caption: Figure 2. Divergent synthetic pathways utilizing the N-oxide functionality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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